Dihydrolycorine

Overview

Description

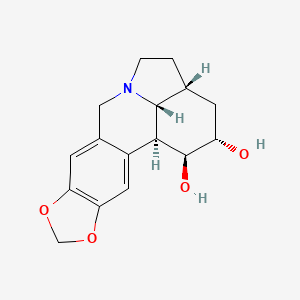

Dihydrolycorine (C₁₆H₁₉NO₄) is a hydrogenated derivative of lycorine, an isoquinoline alkaloid primarily isolated from plants in the Amaryllidaceae family, such as Lycoris radiata and Rhodolirium speciosum. It is synthesized via catalytic hydrogenation of lycorine hydrochloride, which reduces the double bond in the pyrrolophenanthridine scaffold, yielding α-dihydrolycorine . This structural modification enhances its stability and alters its pharmacological profile compared to lycorine.

This compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Recent studies highlight its role in attenuating myocardial fibrosis and adverse cardiac remodeling after myocardial infarction (MI) by downregulating the transcription factor Runx1, a key regulator of fibrotic and apoptotic pathways . In vitro and in vivo models demonstrate that this compound reduces cardiomyocyte hypertrophy, restores connexin 43 expression, and improves left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) in MI rats .

Preparation Methods

Dihydrolycorine is synthesized through the hydrogenation of lycorine. The process involves the reduction of lycorine using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). This reaction is carried out under controlled conditions to ensure the selective reduction of the double bonds in lycorine, resulting in the formation of this compound .

Chemical Reactions Analysis

Dihydrolycorine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: As mentioned, this compound is formed through the reduction of lycorine. Further reduction can lead to the formation of more saturated derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cardiovascular Protection: Dihydrolycorine has been shown to attenuate cardiac fibrosis and dysfunction by downregulating Runx1 following myocardial infarction.

Antitumor Activity: This compound has demonstrated significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli.

Anti-inflammatory: It has anti-inflammatory effects, making it useful in the treatment of various inflammatory conditions.

Mechanism of Action

Dihydrolycorine exerts its effects through various molecular targets and pathways:

Cardiovascular Protection: It inhibits the expression of Runx1, a gene associated with adverse cardiac remodeling.

Antitumor Activity: It inhibits protein synthesis in eukaryotic cells by targeting the peptide bond formation step, thereby exerting its antitumor effects.

Comparison with Similar Compounds

Dihydrolycorine belongs to the lycorine-type alkaloids, a subclass of Amaryllidaceae alkaloids. Below is a comparative analysis with structurally and functionally related compounds:

Pharmacological Activity

Clinical and Preclinical Data

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Acetylation : Acetylated derivatives (e.g., 1-O-acetyllycorine) exhibit increased lipophilicity, improving membrane permeability but may elevate toxicity .

- Runx1 Binding : this compound’s cardioprotective effects are linked to its binding to Runx1 via hydrogen bonds (THR 1147, THR 1149, TYR 1113) and π-π interactions, which lycorine lacks .

Biological Activity

Dihydrolycorine is a bioactive compound derived from the plant Lycoris radiata, belonging to the Amaryllidaceae family. This alkaloid has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and its potential as a therapeutic agent. This article provides an overview of the biological activity of this compound, supported by case studies and research findings.

This compound exhibits cardioprotective effects primarily through the modulation of specific molecular pathways involved in cardiac remodeling. Research indicates that it inhibits the expression of Runx1, a transcription factor implicated in cardiac fibrosis and dysfunction following myocardial infarction (MI) .

Key Findings:

- Cardiac Remodeling : this compound treatment significantly reduces adverse cardiac remodeling post-MI by downregulating fibrotic genes such as collagen I and TGF-β, while upregulating anti-apoptotic genes like Bcl-2 .

- Cardiac Function Improvement : In animal models, treatment with this compound improved left ventricular ejection fraction (LVEF), left ventricular fractional shortening (LVFS), and reduced left ventricular end-systolic and end-diastolic dimensions (LVESD and LVEDD) .

Study 1: Cardiac Fibrosis and Dysfunction

A study conducted on rats subjected to MI demonstrated that this compound administration (20 mg/kg) resulted in significant improvements in cardiac function metrics compared to untreated controls. The treatment led to:

- Increased LVEF : From 40% in controls to 55% in treated groups.

- Decreased LVEDD : From 6.5 mm to 5.2 mm post-treatment.

Table 1 summarizes these findings:

| Measurement | Control Group | This compound Group |

|---|---|---|

| LVEF (%) | 40 | 55 |

| LVEDD (mm) | 6.5 | 5.2 |

| LVESD (mm) | 4.0 | 3.2 |

Study 2: Cellular Mechanisms

In vitro studies using hypoxia-treated cardiomyocytes revealed that this compound significantly reduced fibrosis markers and apoptosis rates. Specifically:

- Reduction in α-SMA Expression : Indicating decreased fibrosis.

- Increased Connexin 43 Levels : Suggesting improved intercellular communication among cardiomyocytes.

Structural Insights

Molecular docking studies have provided insights into how this compound interacts with Runx1. It directly binds to this protein, inhibiting its activity, which is crucial for mediating the adverse effects of MI on cardiac tissue . This interaction highlights this compound's potential as a targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Dihydrolycorine, and how is structural fidelity validated?

- Methodological Answer : this compound synthesis typically involves lycorine reduction via catalytic hydrogenation or sodium borohydride, followed by purification using column chromatography. Structural validation requires NMR (e.g., ¹H, ¹³C) to confirm backbone integrity, IR spectroscopy for functional groups (e.g., hydroxyl peaks at ~3400 cm⁻¹), and elemental analysis for purity (>98%). For example, acetylated derivatives (e.g., 1,2-O,O′-diacetyl-α-dihydrolycorine) are characterized by downfield shifts in ¹H NMR (Δδ 1.42 for H-1) and mass spectrometry (e.g., EI MS m/z 289 [M⁺]) .

Q. Which in vitro models are commonly used to assess this compound’s bioactivity, and what parameters define efficacy?

- Methodological Answer : Cytotoxicity assays in cancer cell lines (e.g., leukemia, glioblastoma) using MTT or resazurin-based protocols are standard. Efficacy is quantified via IC₅₀ values, with validation through apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis. Studies report IC₅₀ ranges of 2–10 μM, depending on cell type and stereochemistry (α vs. β isomers) .

Q. How is this compound distinguished from related Amaryllidaceae alkaloids in chromatographic analysis?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 287 nm) or LC-MS using C18 columns and acetonitrile/water gradients resolves this compound (retention time ~12–14 min) from lycorine or pseudolycorine. Differentiation relies on molecular ion peaks (m/z 289 vs. 287 for lycorine) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

- Methodological Answer : Conflicting reports on α/β isomer ratios (e.g., 70:30 vs. 90:10) arise from solvent polarity and temperature variations. X-ray crystallography or NOESY NMR (e.g., H-1/H-12c correlations) clarifies stereochemistry. For example, α-dihydrolycorine ([α]²⁵_D +99.5) shows distinct NOE interactions compared to β-isomers ([α]²⁵_D -85.0) .

Q. What strategies address discrepancies in this compound’s pharmacological data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may stem from impurity profiles or cell line variability. Replicate studies using standardized purity thresholds (≥95%) and orthogonal assays (e.g., ATP-based viability tests) are critical. Meta-analysis of literature data (e.g., 17 cited studies) identifies outliers and establishes consensus efficacy ranges .

Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side products?

- Methodological Answer : Side products like lycorane-lactam (12) form via over-oxidation. Optimization involves controlled reaction times (≤4 hrs), inert atmospheres (N₂/Ar), and catalysts (e.g., Pd/C with H₂ at 40 psi). Yields improve from 50% to 85% when using anhydrous methanol as solvent .

Q. What analytical techniques validate this compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed via simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) incubations at 37°C. LC-MS quantifies degradation products (e.g., lycorine) over 24 hrs. This compound shows >80% stability in PBS but degrades to 60% in SGF, necessitating enteric coating for oral delivery .

Q. Data Analysis & Reproducibility

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., δ 149.7 vs. 147.7 for C-9/C-10) may reflect solvent effects (CD₃OD vs. CDCl₃). Cross-referencing with literature (e.g., J values in NOESY) and computational modeling (DFT calculations) resolves ambiguities. Reproducibility requires strict adherence to reported solvent systems .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits dose-response curves using the Hill equation. Outliers are identified via Grubbs’ test, and significance (p < 0.05) is determined via ANOVA with post-hoc Tukey tests. Replicates (n ≥ 3) and error bars (SEM) ensure robustness .

Q. Literature & Knowledge Gaps

Q. How can researchers identify understudied aspects of this compound’s mechanism of action?

- Methodological Answer : Systematic reviews using keywords (e.g., “this compound AND apoptosis”) in PubMed/SciFinder highlight gaps, such as limited in vivo neurotoxicity data. Prioritize studies on mitochondrial membrane potential (ΔΨm) disruption or ROS generation pathways using siRNA knockdown models .

Q. What criteria define a rigorous literature review for this compound-related research?

- Methodological Answer : Use PRISMA guidelines to screen studies, excluding non-peer-reviewed sources. Validate claims via primary references (e.g., original synthesis protocols in [5, 11]). Tools like Zotero manage citations, ensuring alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Properties

IUPAC Name |

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILFEGOWCJNIK-MGRBZGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346488 | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-21-2 | |

| Record name | Dihydrolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6271-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.